3-Amino-8-(trifluoromethoxy)quinolin-4-ol
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Overview
Description
3-Amino-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol It is characterized by the presence of an amino group at the 3-position, a trifluoromethoxy group at the 8-position, and a hydroxyl group at the 4-position of the quinoline ring
Preparation Methods
The synthesis of 3-Amino-8-(trifluoromethoxy)quinolin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 8-(trifluoromethoxy)quinoline with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.
Chemical Reactions Analysis
3-Amino-8-(trifluoromethoxy)quinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-8-(trifluoromethoxy)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-8-(trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-Amino-8-(trifluoromethoxy)quinolin-4-ol can be compared with other similar compounds, such as:
2-[(8-(trifluoromethyl)-4-quinolinyl)amino]benzoic acid: This compound has a similar quinoline structure but differs in the position and type of substituents.
8-(trifluoromethyl)quinoline: Lacks the amino and hydroxyl groups, making it less versatile in certain reactions.
Properties
IUPAC Name |
3-amino-8-(trifluoromethoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-5-8(7)15-4-6(14)9(5)16/h1-4H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXPKRUTNHDXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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